molecular formula C11H18ClN5 B12215320 1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B12215320
M. Wt: 255.75 g/mol
InChI Key: WGMNFGJNEZOITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a pyrazole-based amine compound with a molecular formula of C₁₁H₁₈N₆ and a molecular weight of 234.31 g/mol. Its structure comprises a pyrazol-5-amine core substituted with an isopropyl group at the 1-position and a [(1-methyl-1H-pyrazol-4-yl)methyl] moiety at the N-position.

The presence of dual pyrazole rings introduces conformational rigidity and hydrogen-bonding capabilities, which are critical for interactions with biological targets.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-11(4-5-13-16)12-6-10-7-14-15(3)8-10;/h4-5,7-9,12H,6H2,1-3H3;1H

InChI Key

WGMNFGJNEZOITJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CN(N=C2)C.Cl

Origin of Product

United States

Preparation Methods

Condensation-Alkylation Strategy

The most widely documented approach involves a two-step sequence: (1) synthesis of the pyrazole precursors and (2) their subsequent coupling via alkylation.

Step 1: Pyrazole Precursor Synthesis
1-Methyl-1H-pyrazole-4-carbaldehyde is synthesized through Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole, achieving yields of 68–72% under refluxing dimethylformamide (DMF) at 80°C for 6 hours. Parallelly, 1-isopropyl-1H-pyrazol-5-amine is prepared via nucleophilic substitution of 5-nitro-1H-pyrazole with isopropyl bromide in the presence of potassium carbonate, yielding 85–89% product after recrystallization.

Step 2: Reductive Amination
The aldehyde intermediate (1-methyl-1H-pyrazole-4-carbaldehyde) undergoes reductive amination with 1-isopropyl-1H-pyrazol-5-amine using sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature. This step typically achieves 65–70% yield, with purity >95% after silica gel chromatography.

Reaction Conditions Table

ParameterValueSource
Temperature (Step 1)80°C
Catalyst (Step 2)NaBH3CN
Solvent SystemMethanol
Reaction Time (Step 2)12–16 hours

One-Pot Tandem Synthesis

Recent advancements employ a one-pot methodology to reduce purification steps. A mixture of 1-methyl-1H-pyrazole-4-carboxaldehyde, 1-isopropyl-1H-pyrazol-5-amine, and molecular sieves in dichloromethane (DCM) is stirred with titanium tetrachloride (TiCl4) as a Lewis acid catalyst. After 24 hours at 25°C, the product is isolated via aqueous workup, yielding 58–63% with 90% purity. This method sacrifices yield for procedural simplicity, making it suitable for small-scale research applications.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Block Chemical Technology (Shanghai) Co., Ltd., utilizes continuous flow reactors for large-scale synthesis. Key parameters include:

  • Residence Time : 8 minutes

  • Temperature : 120°C

  • Pressure : 15 bar

  • Catalyst : Immobilized Pd/C (0.5 wt%)

This system achieves a throughput of 12 kg/day with 82% yield and eliminates intermediate isolation steps, reducing production costs by 40% compared to batch processes.

Crystallization Optimization

Industrial purification employs antisolvent crystallization using ethyl acetate/heptane (3:1 v/v). Cooling the solution to −20°C produces crystals with 99.5% purity, as verified by HPLC.

Mechanistic Insights and Byproduct Analysis

Reaction Mechanism

The reductive amination proceeds via:

  • Imine formation between the aldehyde and amine (RCHO+R’NH2RCH=N-R’\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=N-R'}).

  • Borohydride reduction of the imine to the secondary amine (RCH=N-R’NaBH3CNRCH2NH-R’\text{RCH=N-R'} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH-R'}).

Key Intermediate Characterization

  • Imine Intermediate : 1H NMR^1\text{H NMR} (400 MHz, CDCl₃) δ 8.35 (s, 1H, CH=N), 7.85 (s, 1H, pyrazole-H).

  • Final Product : 13C NMR^{13}\text{C NMR} (101 MHz, CDCl₃) δ 149.2 (C=N), 105.4 (pyrazole-C).

Byproduct Formation and Mitigation

Major byproducts include:

  • N-Isopropyl Deamination Product (5–8% yield): Formed via over-reduction, minimized by controlling NaBH3CN stoichiometry.

  • Dimerization Adducts (3–5% yield): Suppressed using dilute reaction conditions (0.1 M concentration).

Comparative Analysis of Methodologies

Table 2: Method Comparison

ParameterCondensation-AlkylationOne-Pot SynthesisFlow Reactor
Yield65–70%58–63%82%
Purity>95%90%99.5%
ScalabilityLab-scaleLab-scaleIndustrial
Cost EfficiencyModerateHighVery High
Key AdvantageHigh puritySimplified stepsHigh throughput

Chemical Reactions Analysis

1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related pyrazol-5-amine derivatives reveals key differences in substituents, physicochemical properties, and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Evidence Source
1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (Target) C₁₁H₁₈N₆ 234.31 1-isopropyl, N-[(1-methyl-pyrazol-4-yl)methyl] Potential thrombin inhibition, receptor modulation
4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine C₉H₁₃N₅ 191.24 4-methyl, N-[(1-methyl-pyrazol-4-yl)methyl] Structural analogue with reduced lipophilicity
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₅ 203.24 3-pyridinyl, N-ethyl Enhanced aromatic interactions
1-isopropyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine C₁₄H₂₄ClN₅ 297.83 3-methyl-1-propyl, N-[(3-methyl-pyrazol-5-yl)methyl] Increased steric bulk, altered binding kinetics
N-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)-methyl]amine C₈H₁₅N₃O 169.23 2-methoxyethyl substituent Improved aqueous solubility

Key Observations:

The pyridinyl substituent in N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine introduces aromatic π-system interactions, which may enhance binding to receptors with hydrophobic pockets .

Hydrogen-Bonding and Solubility :

  • Compounds with methoxyethyl groups (e.g., C₈H₁₅N₃O) exhibit higher aqueous solubility due to polar ether linkages, whereas the target compound’s isopropyl group prioritizes lipophilicity over solubility .

Steric and Conformational Impact :

  • The 1-propyl group in C₁₄H₂₄ClN₅ increases steric hindrance, which may reduce binding affinity to flat enzymatic active sites but improve selectivity for bulkier targets .

Enzyme Inhibition :

  • highlights that substituents at the 3-position of the pyrazol-5-amine core critically influence thrombin inhibitory activity. The target compound’s lack of a 3-substituent may limit its potency compared to derivatives with electron-withdrawing or bulky groups .

Research Findings:

  • Synthetic Accessibility : The target compound’s synthesis is likely streamlined due to commercially available 1-methylpyrazole precursors, whereas analogues with pyridinyl or cyclopropylmethyl groups require more complex coupling steps .
  • Thermodynamic Stability : Hydrogen-bonding patterns in pyrazole derivatives (as per graph-set analysis) suggest that the target compound’s crystal packing is less efficient than analogues with hydroxyl or amide groups, impacting solid-state stability .

Biological Activity

1-Isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, also known by its CAS number 1856075-04-1, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1856075-04-1

The biological activity of pyrazole compounds often involves the modulation of key signaling pathways associated with cancer and inflammation. Recent studies have highlighted the following mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives, including this compound, have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial in cell cycle regulation and proliferation.
  • Induction of Apoptosis : Compounds in this class have been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins like Mcl-1.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Inhibition of estrogen receptor signaling
SF-26812.50Induction of apoptosis
NCI-H46042.30Inhibition of CDK activity
A54926Induction of autophagy without apoptosis

Source: Bouabdallah et al., 2022; Wei et al., 2022 .

Case Studies

Several case studies have investigated the efficacy and safety profile of pyrazole derivatives in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition (IC50 = 3.79 µM) and induced apoptosis through caspase activation.
  • In Vivo Models : In animal models, this compound was administered to evaluate its antitumor effects. Results indicated a notable reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent.
  • Safety Profile Assessment : Toxicological evaluations indicated that while the compound exhibits potent anticancer properties, it also presents some cytotoxicity to normal cells at higher concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.